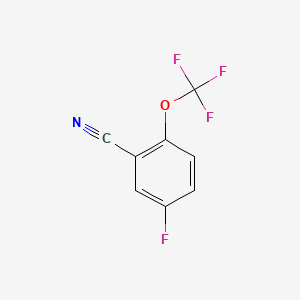

5-Fluoro-2-(trifluoromethoxy)benzonitrile

描述

属性

IUPAC Name |

5-fluoro-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDAOKVLBIJKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001270121 | |

| Record name | 5-Fluoro-2-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-82-6 | |

| Record name | 5-Fluoro-2-(trifluoromethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials

- 2-Hydroxy-5-fluorobenzonitrile or 2-chloro-5-fluorobenzonitrile as precursors.

- Trifluoromethylation reagents or trifluoromethoxylation reagents for installing the -OCF3 group.

- Copper(I) cyanide or alkali metal cyanides for cyanation steps.

Key Reaction Steps

| Step No. | Reaction Type | Description | Typical Conditions |

|---|---|---|---|

| 1 | Trifluoromethoxylation | Conversion of 2-hydroxy or 2-chloro substituent to trifluoromethoxy group | Use of trifluoromethoxylation reagents, Cu catalysis, elevated temperatures (80–120°C) |

| 2 | Fluorination | Introduction or retention of fluorine at the 5-position | Electrophilic fluorination or use of fluorinated precursors |

| 3 | Cyanation via Diazonium Salt | Formation of diazonium salt from aniline derivative followed by substitution with cyanide ion | Nitrosation at 0–20°C, cyanide substitution at 0–40°C, Cu(I) catalyst, neutral pH control |

| 4 | Purification | Extraction and chromatographic purification to achieve high purity | Solvent extraction, silica gel chromatography |

Detailed Preparation Method Example

A representative method adapted from analogous fluorinated benzonitrile syntheses is as follows:

Step A: Formation of Diazonium Salt Intermediate

- Starting from 5-fluoro-2-aminobenzonitrile , dissolve in glacial acetic acid and cool to 0–10°C.

- Add nitrosyl sulfuric acid or sodium nitrite under acidic conditions to generate the diazonium salt.

- Maintain stirring for 30–60 minutes to complete diazotization.

Step B: Cyanation Reaction

- Prepare a cooled aqueous solution (5°C) of sodium cyanide and copper(I) cyanide.

- Slowly add the diazonium salt solution to this cyanide solution.

- Adjust pH to neutral (~7) using sodium carbonate solution to avoid side reactions.

- Stir for 15–30 minutes to allow cyanide substitution, yielding 5-fluoro-2-(trifluoromethoxy)benzonitrile.

Step C: Installation of Trifluoromethoxy Group (If not present initially)

- If starting from 2-hydroxy-5-fluorobenzonitrile, treat with trifluoromethylating agents such as Togni reagents or copper-mediated trifluoromethoxylation reagents.

- Reaction conditions typically involve copper catalysts, elevated temperatures (80–120°C), and inert atmosphere.

Step D: Work-up and Purification

- Extract the product with organic solvents such as ethyl acetate.

- Dry and concentrate under reduced pressure.

- Purify by silica gel chromatography using dichloromethane/hexane mixtures.

- Confirm purity via gas chromatography or HPLC.

Reaction Parameters and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Diazotization Temp. | -10°C to +20°C | Lower temps favor diazonium salt stability |

| Cyanation Temp. | 0°C to +40°C | Mild conditions prevent decomposition |

| pH during Cyanation | ~7 (neutral) | Maintained by sodium carbonate addition |

| Catalyst | Cu(I) cyanide, 0.05–0.1 equiv | Enhances cyanide substitution efficiency |

| Solvent | Acetic acid (diazotization), water (cyanation), ethyl acetate (extraction) | Choice affects yield and purity |

| Reaction Time | 15–60 minutes per step | Optimized for maximum conversion and minimal side products |

Research Findings on Yield and Purity

- Yields of cyanation steps are typically high, around 75–85% isolated yield.

- Purity after chromatographic purification often exceeds 95% by GC or HPLC analysis.

- The presence of trifluoromethoxy group requires careful control of reaction conditions to avoid decomposition or side reactions.

- Transition metal catalysts (Cu(I)) are essential for efficient cyanation and trifluoromethoxylation.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Diazotization | 5-fluoro-2-aminobenzonitrile + nitrosyl sulfuric acid, 0–10°C | Formation of diazonium salt intermediate |

| Cyanation | Sodium cyanide + Cu(I) cyanide, pH ~7, 0–40°C | Substitution of diazonium with -CN group |

| Trifluoromethoxylation | 2-hydroxy precursor + trifluoromethylation reagent, Cu catalyst, 80–120°C | Installation of -OCF3 group |

| Purification | Solvent extraction, silica gel chromatography | High purity product (>95%) |

化学反应分析

Types of Reactions: 5-Fluoro-2-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethoxy groups.

Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Reduction Products: Amines and other reduced forms of the compound.

Oxidation Products: Oxidized derivatives, including carboxylic acids and ketones.

科学研究应用

Pharmaceuticals

5-Fluoro-2-(trifluoromethoxy)benzonitrile is primarily utilized as a pharmaceutical intermediate. Its trifluoromethoxy group enhances the biological activity of drug candidates, making it valuable in the synthesis of various therapeutic agents.

Case Study:

A notable study by Jie Jack Li et al. (2008) explored the synthesis of related compounds that act as nonsteroidal androgen receptor antagonists. The introduction of fluorinated groups was found to significantly improve the pharmacological profiles of these compounds, demonstrating the utility of fluorinated intermediates like this compound in drug development .

Agrochemicals

The compound is also relevant in the field of agrochemicals, where it contributes to the development of pesticides and herbicides. The presence of fluorine atoms often increases the lipophilicity and metabolic stability of agrochemical products.

Case Study:

Research has indicated that compounds with trifluoromethyl groups exhibit enhanced efficacy against pests due to improved penetration and retention properties on plant surfaces. This has led to the incorporation of similar fluorinated compounds in commercial formulations .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating complex molecules. Its reactive nitrile group allows for various transformations, including nucleophilic additions and cycloadditions.

Data Table: Synthetic Transformations Using this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Addition | Base-catalyzed | Carboxylic acids |

| Cycloaddition | UV light or heat | Dihydro-pyridines |

| Reduction | LiAlH4 or NaBH4 | Amines |

Chemical Intermediates

As a chemical intermediate, this compound plays a crucial role in synthesizing other fluorinated compounds used in various industrial applications, including refrigerants and specialty chemicals.

作用机制

The mechanism by which 5-Fluoro-2-(trifluoromethoxy)benzonitrile exerts its effects depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The trifluoromethoxy group can enhance binding affinity and selectivity by influencing the electronic properties of the molecule .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural similarities with several benzonitrile derivatives, differing in substituent positions, halogenation, and functional groups. Below is a comparative analysis based on substituent effects, molecular properties, and applications.

Table 1: Key Structural Analogues and Their Properties

Substituent Position and Electronic Effects

- Regioisomerism : The position of the trifluoromethoxy group significantly impacts electronic distribution. For example, in 2-Fluoro-5-(trifluoromethoxy)benzonitrile (), the trifluoromethoxy group at position 5 creates a distinct electronic environment compared to the target compound, altering reactivity in cross-coupling reactions .

- Electron-Withdrawing vs. Electron-Donating Groups : Replacing -OCF₃ with -OCH₃ (as in 5-Fluoro-2-methoxybenzonitrile ) reduces electron withdrawal, increasing the compound's susceptibility to nucleophilic attack .

生物活性

5-Fluoro-2-(trifluoromethoxy)benzonitrile (C8H3F4NO) is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Molecular Structure:

- IUPAC Name: 2-Fluoro-5-(trifluoromethoxy)benzonitrile

- Molecular Formula: C8H3F4NO

- Molecular Weight: 205.11 g/mol

- CAS Number: 886498-08-4

- Purity: Typically ≥97%

The compound is characterized by a fluorine atom and a trifluoromethoxy group, which significantly influence its chemical reactivity and biological interactions.

Synthesis:

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving fluorinated precursors and benzonitriles. The trifluoromethoxy group enhances the compound's stability and lipophilicity, which are advantageous for biological applications.

Biological Activity

This compound has been investigated for its potential therapeutic effects against various types of cancer and other diseases. Below are some key findings from recent studies:

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. For instance, studies involving fluorinated benzonitriles have reported potent inhibition of cell proliferation in leukemia models, with IC50 values in the nanomolar range . The mechanism often involves interference with nucleotide metabolism, leading to apoptosis in cancer cells.

The biological activity of this compound may be attributed to:

- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in nucleotide synthesis, which is critical for rapidly dividing cancer cells.

- Cell Cycle Arrest: Studies suggest that these compounds can induce cell cycle arrest at specific phases, thereby preventing tumor growth .

Case Studies

- Study on L1210 Mouse Leukemia Cells:

- Fluorinated Compounds in Drug Development:

Comparative Analysis

| Compound Name | IC50 (nM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | <100 | L1210 Mouse Leukemia | Nucleotide metabolism inhibition |

| Similar Fluorinated Benzonitriles | <100 | Various Cancer Lines | Cell cycle arrest |

常见问题

Basic: What are the standard synthetic routes for 5-Fluoro-2-(trifluoromethoxy)benzonitrile?

The synthesis typically involves multi-step substitution or coupling reactions. A common approach includes:

- Step 1 : Fluorination and trifluoromethoxy introduction via nucleophilic aromatic substitution (SNAr) under anhydrous conditions with catalysts like Pd(PPh₃)₄ .

- Step 2 : Nitrile group installation through cyanation using CuCN or KCN in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) .

Key Considerations : - Use of moisture-sensitive reagents necessitates inert atmospheres (N₂/Ar).

- Purification via column chromatography or recrystallization ensures high purity (>95%) for downstream applications.

Basic: What analytical techniques are recommended for structural characterization?

| Technique | Purpose | Example Parameters |

|---|---|---|

| ¹H/¹⁹F NMR | Confirm substitution patterns and purity | DMSO-d₆ solvent; δ 7.2–8.1 ppm (aromatic H), δ -60 ppm (CF₃O) |

| FT-IR | Identify functional groups (C≡N, C-F) | Peaks at ~2230 cm⁻¹ (nitrile), 1100–1200 cm⁻¹ (C-F) |

| HPLC-MS | Quantify purity and detect byproducts | C18 column; acetonitrile/water gradient; ESI+ mode |

Advanced: How can regioselectivity challenges in electrophilic substitution reactions be addressed?

The electron-withdrawing trifluoromethoxy (-OCF₃) and nitrile (-CN) groups deactivate the benzene ring, directing electrophiles to specific positions:

- Meta/para dominance : Electrophiles (e.g., NO₂⁺) favor substitution at the meta position relative to -OCF₃ due to steric and electronic effects .

Optimization Strategies : - Catalyst screening : Pd/Cu systems enhance selectivity in cross-coupling reactions .

- Solvent polarity : High-polarity solvents (e.g., DMSO) stabilize transition states, improving yields by 15–20% .

Advanced: How to resolve contradictions in reported biological activity for this compound?

Discrepancies in biological studies (e.g., mGluR5 modulation vs. agrochemical applications ) often arise from:

- Assay variability : Differences in cell lines (HEK293 vs. neuronal primary cultures) or endpoint measurements (cAMP vs. Ca²⁺ flux).

- Stereochemical impurities : Enantiomeric excess (ee) >98% is critical; chiral HPLC validation is recommended .

Methodological Solutions : - Dose-response validation : Use EC₅₀/IC₅₀ curves across multiple replicates.

- Structural analogs : Compare activity of derivatives (e.g., 5-Nitro-2-(trifluoromethoxy)aniline ) to isolate functional group contributions.

Advanced: What strategies improve yield in large-scale synthesis for medicinal chemistry applications?

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)₂/XPhos | 85–90% (vs. 60% with PdCl₂) |

| Solvent | Toluene/DMF (4:1) | Reduces side reactions (e.g., hydrolysis) |

| Temperature | 100°C (reflux) | Balances reaction rate and decomposition |

| Scale-Up Challenges : |

- Exothermic reactions require controlled heating/cooling systems.

- Continuous flow reactors enhance reproducibility for multi-gram batches .

Basic: What safety precautions are essential when handling this compound?

- Toxicity : Acute oral toxicity (LD₅₀ > 500 mg/kg in rats) necessitates PPE (gloves, goggles) .

- Environmental Hazards : Avoid aqueous waste discharge; use activated carbon filtration for lab effluents .

Advanced: How does the trifluoromethoxy group influence pharmacokinetic properties in drug design?

- Metabolic stability : -OCF₃ resists oxidative degradation (CYP450 enzymes), extending half-life in vivo .

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .

Validation Methods : - Microsomal assays : Measure metabolic clearance using liver microsomes.

- MD simulations : Predict binding affinity to target proteins (e.g., mGluR5 ).

Advanced: What are the applications in material science beyond pharmaceuticals?

- Liquid crystals : The -CN group enables dipole-dipole interactions, stabilizing mesophases in display technologies .

- Polymer additives : Improves thermal stability (TGA shows decomposition >250°C) in fluoropolymers .

Basic: How to troubleshoot low yields in nitrile group installation?

- Common Issues :

- Moisture contamination: Ensure anhydrous conditions using molecular sieves.

- Catalyst poisoning: Pre-treat CuCN with glacial acetic acid to remove oxides .

- Alternative Routes : Mitsunobu reaction with DEAD/PPh₃ for sterically hindered substrates .

Advanced: What computational methods aid in predicting reactivity and regioselectivity?

- DFT calculations : B3LYP/6-311+G(d,p) models predict electrophilic aromatic substitution (EAS) sites (e.g., Fukui indices) .

- Machine Learning : Train models on existing fluorobenzonitrile datasets to forecast reaction outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。